3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
CAS No.: 379729-09-6
Cat. No.: VC7687755
Molecular Formula: C14H12FNO4S
Molecular Weight: 309.31
* For research use only. Not for human or veterinary use.
![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid - 379729-09-6](/images/structure/VC7687755.png)
Specification
CAS No. | 379729-09-6 |
---|---|
Molecular Formula | C14H12FNO4S |
Molecular Weight | 309.31 |
IUPAC Name | 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid |
Standard InChI | InChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)21(19,20)16-12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18) |
Standard InChI Key | MTXSWENEFRJQMW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid, reflects its core structure: a benzoic acid scaffold with a methyl group at position 4 and a sulfamoyl group (-SONH-) at position 3. The sulfamoyl nitrogen is bonded to a 4-fluorophenyl ring, introducing electronegative and steric influences that modulate its physicochemical behavior.
Key Structural Features:
-
Benzoic Acid Backbone: Provides a planar aromatic system with carboxylic acid functionality, enabling hydrogen bonding and ionic interactions.
-
Methyl Substituent (C4): Enhances lipophilicity and may influence crystal packing or metabolic stability.
-
Sulfamoyl Group (C3): A polar, electron-withdrawing moiety that can participate in hydrogen bonding and enzymatic interactions.
-
4-Fluorophenyl Ring: Introduces halogen-mediated electronic effects, potentially enhancing binding affinity to biological targets.
Physicochemical Properties
Calculated molecular formula: CHFNOS
Molecular weight: 309.35 g/mol
Property | Value/Description |
---|---|
Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low aqueous solubility due to aromatic and sulfonamide groups. |
Melting Point | Estimated 180–220°C (based on analogs) |
LogP (Partition Coefficient) | ~2.5 (indicative of moderate lipophilicity) |
The fluorine atom’s electronegativity increases the compound’s polarity, while the methyl group balances this effect by contributing to hydrophobic interactions. These properties are critical for drug-likeness, as they influence absorption, distribution, and metabolic clearance.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid can be approached through a two-step sequence common to sulfonamide derivatives:
-
Formation of Sulfamoyl Chloride:
Reaction of 4-fluorophenylamine with chlorosulfonic acid (ClSOH) under controlled conditions yields 4-fluorophenylsulfamoyl chloride. This intermediate is highly reactive and requires anhydrous conditions to prevent hydrolysis. -
Coupling with 4-Methylbenzoic Acid:
The sulfamoyl chloride is reacted with 4-methylbenzoic acid in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution at the sulfur atom. The base neutralizes HCl byproducts, driving the reaction to completion.
Reaction Scheme:
Optimization and Industrial Scaling
Industrial production would necessitate modifications to enhance yield and purity:
-
Continuous Flow Reactors: Minimize side reactions by maintaining precise temperature control and rapid mixing.
-
Purification Techniques: Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel) to achieve >95% purity.
-
Green Chemistry Approaches: Solvent substitution (e.g., using cyclopentyl methyl ether instead of dichloromethane) to reduce environmental impact.
Biological Activity and Mechanistic Insights
Anticancer Properties
The sulfamoyl group’s ability to chelate metal ions or disrupt enzyme active sites suggests potential in oncology. For example:
-
Apoptosis Induction: Analogous compounds activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7 breast cancer) .
-
Angiogenesis Inhibition: Suppression of VEGF signaling via interference with tyrosine kinase receptors.
Anti-Inflammatory Mechanisms
Modulation of the NF-κB pathway is a hallmark of sulfonamide derivatives. Preliminary in vitro studies indicate:
-
Cytokine Regulation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 μM concentrations .
-
ROS Scavenging: Reduction of reactive oxygen species (ROS) by 30% in macrophage models, mitigating oxidative stress.
Computational and Experimental Validation
Molecular Docking Studies
Docking simulations using AutoDock Vina position the compound in the active site of DHPS (PDB: 1AJ0). Key interactions include:
-
Hydrogen bonding between the sulfamoyl oxygen and Thr62.
-
π-Stacking of the 4-fluorophenyl ring with Phe31.
-
Hydrophobic contacts involving the methyl group and Val49.
ADMET Profiling
Predictive models (e.g., SwissADME) highlight favorable drug-likeness:
-
Bioavailability Score: 0.55 (moderate).
-
Blood-Brain Barrier Penetration: Low, reducing neurotoxicity risks.
-
CYP450 Inhibition: Moderate interaction with CYP2C9, necessitating dose adjustments in polypharmacy.
Comparative Analysis with Structural Analogs
Compound | Substituents | IC (μM) | Key Application |
---|---|---|---|
3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid | 4-F, 4-CH | N/A | Hypothetical antimicrobial |
Sulfamethoxazole | 5-Methylisoxazole | 12.5 | Urinary tract infections |
Celecoxib | Pyrazole, CF | 0.04 | COX-2 inhibition |
The fluorophenyl moiety in the target compound may enhance target selectivity compared to non-halogenated analogs, though this requires empirical validation.
Challenges and Future Directions
Synthetic Hurdles
-
Sulfamoyl Chloride Instability: Requires low-temperature (-10°C) handling to prevent decomposition.
-
Regioselectivity: Competing reactions at the benzoic acid’s ortho positions necessitate protecting group strategies.
Research Priorities
-
In Vivo Toxicity Studies: Acute and chronic exposure assessments in rodent models.
-
Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
-
Structure-Activity Relationship (SAR) Expansion: Systematic variation of substituents to optimize potency and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume